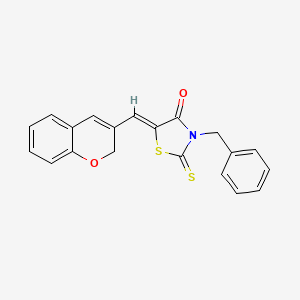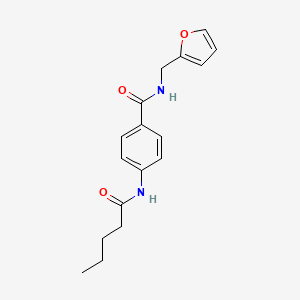![molecular formula C20H13Cl2N3O4S2 B4777641 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B4777641.png)
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
Overview
Description
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a thiazole ring, and dichlorophenyl and sulfamoyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then coupled with 2,5-dichloroaniline under specific reaction conditions to form the dichlorophenyl-furan intermediate. This intermediate is further reacted with 4-(1,3-thiazol-5-ylsulfamoyl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
- 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-4-ylsulfamoyl)phenyl]furan-2-carboxamide
Uniqueness
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl and thiazole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4S2/c21-12-1-6-16(22)15(9-12)17-7-8-18(29-17)20(26)24-13-2-4-14(5-3-13)31(27,28)25-19-10-23-11-30-19/h1-11,25H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXZKZMPJRAJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4777560.png)
![methyl {(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4777567.png)

![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4777581.png)
![6-bromo-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-furyl)quinoline](/img/structure/B4777585.png)
![5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4777592.png)
![1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4777606.png)
![ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE](/img/structure/B4777610.png)

![2-phenyl-2-(phenylthio)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4777624.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-methyl-3-furamide](/img/structure/B4777626.png)
![N-[(allylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4777638.png)
![{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE](/img/structure/B4777654.png)
![N-(3-Chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B4777659.png)
